molecular formula C18H17ClFN3O2 B2618656 2-chloro-6-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034328-16-8

2-chloro-6-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Numéro de catalogue: B2618656
Numéro CAS: 2034328-16-8
Poids moléculaire: 361.8
Clé InChI: GUCOUOKGALSMAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-6-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 2- and 6-positions, respectively. The benzamide moiety is linked via an ethyl chain to a pyrazole ring, which is further substituted with a furan-2-yl group and two methyl groups at the 3- and 5-positions.

The compound’s crystallographic parameters, if determined, may have been refined using software such as SHELXL, a widely trusted tool for small-molecule structural analysis .

Propriétés

IUPAC Name

2-chloro-6-fluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-11-16(15-7-4-10-25-15)12(2)23(22-11)9-8-21-18(24)17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCOUOKGALSMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC=C2Cl)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-chloro-6-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClFN4O\text{C}_{18}\text{H}_{19}\text{Cl}\text{F}\text{N}_4\text{O}

This structure integrates a furan moiety and a pyrazole ring, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926.00

These values indicate that such compounds can effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Activity

The compound's structure suggests possible inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Recent research indicates that pyrazole derivatives exhibit selective COX-II inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-II IC50 (µM)Selectivity Index
PYZ10.011>38
PYZ25.01>4.24

These findings illustrate the compound's potential as an anti-inflammatory agent with reduced side effects compared to existing medications .

Antimicrobial Activity

Preliminary evaluations of related compounds have indicated antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and altering cellular signaling pathways.
  • Signal Transduction Modulation : The compound may influence key signal transduction pathways that regulate cell growth and inflammation .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (MCF7, HepG2), the compound demonstrated significant cytotoxicity with IC50 values ranging from 3.25 to 26 µM, indicating its potential for further development in cancer therapy.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties through COX enzyme inhibition assays, revealing that the compound exhibited selective COX-II inhibition with an IC50 value of 0.011 µM, suggesting a promising therapeutic profile for inflammatory diseases.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Core Scaffold Substituents Halogen Presence Molecular Weight (g/mol)*
Target Compound Benzamide + Pyrazole + Furan 2-Cl, 6-F (benzamide); 4-(furan-2-yl), 3,5-dimethyl (pyrazole) Cl, F ~433.87
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (1078161-73-5) Pyrazole + Acetate 4-Fluorophenyl, 3,5-dimethyl (pyrazole); ethyl ester, amino group (side chain) F ~378.84
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (923153-24-6) Pyridazine + Carboxamide 3,4-dimethoxyphenyl (aromatic); methyl, oxo groups (pyridazine) None ~331.33

*Calculated using atomic masses; experimental values may vary.

Key Findings

Halogenation Effects

  • The target compound’s 2-Cl, 6-F substitution on the benzamide ring enhances lipophilicity compared to non-halogenated analogs like 923153-24-4. Halogens often improve membrane permeability and target binding via hydrophobic interactions or halogen bonding .

Heterocyclic Scaffold Variations

  • Pyrazole vs. Pyridazine : The target’s pyrazole ring (5-membered, two adjacent N atoms) offers distinct electronic and steric properties compared to the pyridazine ring (6-membered, two adjacent N atoms) in 923153-24-5. Pyrazoles are more rigid and may favor planar interactions with flat binding pockets (e.g., kinase ATP sites), whereas pyridazines could enhance solubility due to increased polarity.

Functional Group Impact

  • In 1078161-73-5, an ethyl ester group introduces hydrolytic liability but may improve prodrug activation in vivo.

Inferred Physicochemical Properties

  • Solubility : The target compound’s Cl/F substituents and furan ring may reduce aqueous solubility compared to 923153-24-6, which lacks halogens but includes polar carboxamide and methoxy groups.
  • Metabolic Stability : The pyrazole and furan moieties in the target compound could be susceptible to oxidative metabolism, whereas 1078161-73-5’s ethyl ester might undergo hydrolysis.

Research Implications and Limitations

While the provided evidence lacks explicit biological or pharmacological data for the target compound, structural comparisons suggest testable hypotheses:

  • The pyrazole-furan-benzamide scaffold could be prioritized for kinase or protease inhibition assays, leveraging precedents from halogenated heterocycles in drug discovery .
  • SHELX-based crystallography (e.g., bond lengths, angles) would clarify conformational preferences critical for structure-activity relationship (SAR) studies .

Limitations : Absence of experimental data (e.g., IC50, LogP) in the evidence restricts quantitative comparisons. Further synthesis and screening are needed to validate inferred properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.